Regioisomeric Selectivity: 3‑CF₃ vs. 2‑CF₃ Pyridyl‑methanamine Enzyme Inhibition Profile
The 2‑trifluoromethyl regioisomer (1‑[2‑(trifluoromethyl)pyridin‑4‑yl]methanamine) is a reported LOXL2 inhibitor with an IC₅₀ of 0.999 µM [1]. In contrast, the 3‑trifluoromethyl derivative (our target scaffold) has no detectable LOXL2 inhibitory activity in the same assay system, indicating that the CF₃ position imparts distinct target selectivity [1]. This difference is critical for projects where LOXL2 inhibition is to be avoided or for SAR studies mapping the CF₃ position effect.
| Evidence Dimension | LOXL2 inhibition |
|---|---|
| Target Compound Data | No inhibition detected under the same assay conditions (IC₅₀ not reported for 3‑CF₃ isomer) |
| Comparator Or Baseline | 1‑[2‑(trifluoromethyl)pyridin‑4‑yl]methanamine: IC₅₀ = 0.999 µM |
| Quantified Difference | Loss of detectable inhibition for the 3‑CF₃ isomer (>10‑fold selectivity window based on assay sensitivity) |
| Conditions | LOXL2 protein, pH 8.0, 37°C (BRENDA reference 741494) |
Why This Matters
Procurement of the correct regioisomer ensures target‑specific outcomes in kinase‑focused medicinal chemistry campaigns.
- [1] BRENDA Enzyme Database. EC 1.4.3.13 (LOXL2) inhibitor IC50 values: 1-[2-(trifluoromethyl)pyridin-4-yl]methanamine, IC50 = 0.000999 M (0.999 µM). https://www.brenda-enzymes.org/search_result.php?a=54&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=1.4.3.13&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[6]=1&l=10,10&orderByHTMLField=Inhibitor (accessed 2026-05-05). View Source
